4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride
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Overview
Description
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₅BrClN. It is a bicyclic amine derivative, characterized by the presence of a bromine atom and a hydrochloride group. This compound is used in various scientific research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride typically involves the bromination of bicyclo[2.2.2]octan-1-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[2.2.2]octan-1-amines, amides, nitriles, and reduced derivatives of the original compound .
Scientific Research Applications
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chlorobicyclo[2.2.2]octan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride: Contains a fluorine atom, leading to distinct chemical properties.
Uniqueness
4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromobicyclo[2.2.2]octan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN.ClH/c9-7-1-4-8(10,5-2-7)6-3-7;/h1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAQAPUUQPPGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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